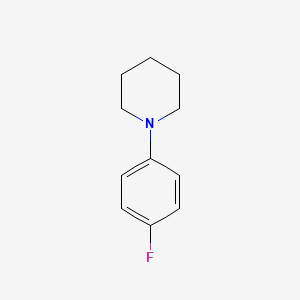

1-(4-Fluorophenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural units in pharmaceuticals. researchgate.netencyclopedia.pubmdpi.com Its derivatives are integral components in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub The widespread use of piperidine scaffolds can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of a diverse array of derivatives with distinct three-dimensional arrangements. mdpi.com This adaptability is crucial for optimizing interactions with biological targets.

Physicochemical Properties Modulation: The introduction of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity. thieme-connect.comcolab.ws These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Biological Activity: Piperidine derivatives have demonstrated a broad spectrum of biological activities, targeting a wide range of receptors and enzymes. researchgate.netencyclopedia.pub For instance, the benzyl-piperidine group is known to bind effectively to the catalytic site of the AChE enzyme, a key target in Alzheimer's disease research. encyclopedia.pub

Improved Pharmacokinetics: The incorporation of chiral piperidine scaffolds has been shown to enhance the pharmacokinetic properties of drug candidates. thieme-connect.comcolab.wsresearchgate.net

The prevalence of the piperidine framework in both natural products with biological activity, such as piperine (B192125) and morphine, and synthetically derived blockbuster drugs underscores its enduring importance in medicinal chemistry. researchgate.netencyclopedia.pub

Strategic Role of Fluorine in Modulating Molecular Recognition and Biological Activity

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.govtandfonline.com The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to its strategic utility. tandfonline.commdpi.com Key benefits of fluorine incorporation include:

Enhanced Metabolic Stability: Fluorine can be used to block metabolically labile sites on a molecule, thereby increasing its resistance to metabolic oxidation and improving its half-life. mdpi.combohrium.com

Modulation of Physicochemical Properties: The high electronegativity of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which in turn can influence a molecule's pharmacokinetic properties and binding affinity. bohrium.com Fluorine substitution can also modulate lipophilicity, which affects a compound's ability to cross biological membranes. mdpi.com

Increased Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its protein target. nih.govtandfonline.combohrium.com This is often attributed to favorable electrostatic interactions and the ability of fluorine to participate in non-covalent interactions.

Conformational Control: A fluorine substituent can influence the preferred conformation of a molecule, which can be critical for achieving optimal binding to a biological target. bohrium.com

The strategic placement of fluorine atoms has proven to be a powerful tool for optimizing drug-like properties, leading to the development of numerous successful fluorinated pharmaceuticals. bohrium.com

Overview of 1-(4-Fluorophenyl)piperidine Derivatives in Current Academic Investigations

The convergence of the beneficial properties of the piperidine scaffold and fluorine atom has led to significant academic interest in 1-(4-fluorophenyl)piperidine and its derivatives. This structural motif serves as a versatile building block in the design of molecules targeting a range of biological systems.

Current research highlights the diverse applications of these compounds:

Central Nervous System (CNS) Agents: Derivatives of 1-(4-fluorophenyl)piperidine are being investigated for their potential as NMDA receptor antagonists and dopamine (B1211576) reuptake inhibitors, suggesting applications in neuroprotective and anti-addictive therapies. For example, the fluorinated phencyclidine (PCP) derivative, 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), has shown a high binding affinity for the NMDA receptor. mdpi.com

Antihypertensive Agents: A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated as T-type calcium channel blockers. nih.govjst.go.jp One such derivative demonstrated the ability to lower blood pressure in spontaneously hypertensive rats. nih.govjst.go.jp

Anticancer Research: Piperidine derivatives are frequently utilized in the development of anticancer agents. mdpi.com For instance, a new piperidine derivative, DTPEP, has been identified as a dual-acting agent against breast cancer. nih.gov

Antimicrobial Agents: Studies have explored the antibacterial and antifungal activities of various piperidine derivatives, including those with fluorophenyl substituents. actascientific.comacademicjournals.org For example, 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one has shown promising pharmacological activity against bacterial isolates. actascientific.com

Structure

3D Structure

Properties

CAS No. |

4280-36-8 |

|---|---|

Molecular Formula |

C11H14FN |

Molecular Weight |

179.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H14FN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |

InChI Key |

KEZRLEQDBNGXKA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Fluorophenyl Piperidine and Its Analogues

Historical Development of Synthetic Approaches to Fluorinated Piperidines

The journey to modern synthetic methods for fluorinated piperidines began with foundational structures in medicinal chemistry. Piperidine (B6355638) itself, a simple saturated heterocycle, has long been a cornerstone in the development of therapeutics, from early alkaloid-based drugs to later synthetic antihistamines and antipsychotics. The mid-20th century saw a rise in the exploitation of piperidine's synthetic versatility.

A pivotal moment in the evolution of these syntheses was the introduction of substituents onto the piperidine ring, with 4-substituted piperidines gaining particular attention in the 1980s. Around the same time, N-arylpiperidines were being explored for their potential as dopamine (B1211576) receptor antagonists. The strategic incorporation of fluorine into aromatic systems, a practice that became more refined in the 2000s, marked a significant advancement, often leading to improved pharmacokinetic properties of the resulting piperidine derivatives.

Early methods for creating the crucial C-N bond between an aryl group and the piperidine nitrogen often relied on classical nucleophilic aromatic substitution (SNAr) reactions. However, these reactions are typically limited to highly electron-deficient aryl halides. nih.govacs.org Another traditional approach involves the reaction of aryl amines with 1,5-difunctionalized compounds through mechanisms like SN2 substitution or reductive amination. acs.org

Advanced N-Arylation and Ring Functionalization Strategies for Piperidines

Modern organic synthesis has ushered in an era of highly efficient and versatile methods for constructing the N-aryl piperidine core. Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, have become the dominant strategies. tandfonline.com

Palladium-Catalyzed Reactions for Piperidine Synthesis

The Buchwald-Hartwig amination has emerged as a powerful and widely adopted method for the N-arylation of piperidines. tandfonline.comrsc.org This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between an aryl halide (or triflate) and an amine, in this case, piperidine. rsc.orgpurdue.edu The reaction is highly valued for its broad substrate scope and functional group tolerance, though challenges can arise with less reactive electron-rich aryl chlorides and certain heteroaryl substrates. nih.gov The choice of ligand, base, and solvent is critical for optimizing reaction conditions and avoiding side reactions. rsc.orgpurdue.edu For instance, various phosphine-based ligands such as DavePhos and BrettPhos have been successfully employed. rsc.org

Recent advancements have focused on developing more robust catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands, which have shown high efficacy in the coupling of aryl chlorides with piperidine. tandfonline.com Continuous flow processes for Buchwald-Hartwig amination are also being explored to improve efficiency and scalability in pharmaceutical manufacturing. rsc.org

Beyond N-arylation, palladium catalysis is also instrumental in the functionalization of the piperidine ring itself. For example, palladium-catalyzed reactions can be used to introduce aryl groups at the 3-position of the piperidine ring through the cross-coupling of aryl halides with endocyclic 1-azaallyl anions generated in situ. nih.gov

Table 1: Examples of Palladium-Catalyzed Synthesis of N-Aryl Piperidines

| Aryl Halide/Substrate | Piperidine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Chlorobenzene | Piperidine | NHC-Pd(II)-5-phenyloxazole complex | KOtBu | Toluene | 130 | 85-98 | tandfonline.com |

| Aryl Bromide | Piperidine | Palladium/(2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) | Sodium tert-butoxide | Toluene | 110 | - | tandfonline.com |

| Aryl Bromide | N-methylpiperazine | Pd(OAc)2/(R)-BINAP | Sodium tert-butoxide | Toluene | 100 | - | rsc.org |

| Aryl Bromide | N-methylpiperazine | Pd-NHC catalyst | Potassium tert-amylate | Toluene | - | - | rsc.org |

| Hetaryl Bromides | Piperidines | - | - | - | - | - | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reaction conditions.

Copper-Catalyzed Reactions for Piperidine Synthesis

The Ullmann condensation, a classical copper-catalyzed reaction, provides another important route to N-aryl piperidines. tandfonline.comwikipedia.org Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of modern catalytic systems using soluble copper salts and various ligands has significantly improved the efficiency and applicability of this method. tandfonline.comwikipedia.org

Ligands such as 2-aminopyridine (B139424) 1-oxide, benzoinoxime, and methyl-D-glucopyranoside have been shown to promote the copper-catalyzed N-arylation of piperidine with aryl halides. tandfonline.com These reactions can be carried out under milder conditions and often provide high yields of the desired N-aryl piperidine products. tandfonline.com Mechanistic studies suggest that these reactions proceed through the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Copper catalysis has also been utilized for the intramolecular C-H amination of N-fluoro-sulfonamides to synthesize piperidines, showcasing the versatility of copper in forming nitrogen-containing heterocycles. researchgate.netacs.org

Table 2: Examples of Copper-Catalyzed Synthesis of N-Aryl Piperidines

| Aryl Halide | Piperidine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Substituted Aryl Chloride | Piperidine | Copper/2-aminopyridine 1-oxide | - | DMF | - | - | tandfonline.com |

| Substituted Aryl Chloride | Piperidine | Copper acetate/benzoinoxime | K3PO4 | DMSO | 80 | 82-90 | tandfonline.com |

| Substituted Aryl Halide | Piperidine | Copper powder/methyl-D-glucopyranoside | - | DMSO-H2O | 100-110 | 76-91 | tandfonline.com |

| Substituted Aryl Halide | Piperidine | Copper/QCT | K2CO3 | DMSO | 110 | 88-98 | tandfonline.com |

| Substituted Aryl Halide | Piperidine | Copper/myo-inositol | - | - | 100-110 | - | tandfonline.com |

This table is for illustrative purposes and does not represent an exhaustive list of all possible reaction conditions.

Derivatization Techniques on the Piperidine Ring and Fluorophenyl Moiety

Once the core 1-(4-fluorophenyl)piperidine structure is assembled, further modifications can be made to either the piperidine ring or the fluorophenyl group to fine-tune its properties.

Substitutions at the Piperidine Nitrogen and Carbon Positions

The piperidine ring offers multiple sites for derivatization. The nitrogen atom can be readily alkylated to modulate properties like lipophilicity. For instance, introducing ethyl or benzyl (B1604629) groups is a common strategy.

Functionalization of the carbon atoms of the piperidine ring is also a key strategy for creating diverse analogues. nih.gov Rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at specific positions (C2, C3, or C4), with the site-selectivity often controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.gov For example, N-Boc-piperidine can be functionalized at the C2 position using a specific rhodium catalyst, while different conditions can direct substitution to the C4 position. nih.gov The synthesis of 3-substituted analogues can be achieved indirectly through methods like cyclopropanation followed by ring-opening. nih.gov

Furthermore, methods have been developed for the modular synthesis of highly functionalized N-(hetero)aryl piperidines from common precursors, allowing for the introduction of various substituents at the C2 and C3 positions. chemrxiv.orgresearchgate.net This can involve the use of iminium salt intermediates that can react with a range of nucleophiles and electrophiles. chemrxiv.orgresearchgate.net

Modifications of the Fluorophenyl Ring

Additionally, cross-coupling reactions like the Suzuki-Miyaura coupling can be utilized to introduce diverse aryl groups onto the fluorophenyl ring, further expanding the chemical space of accessible analogues. Careful optimization of these reactions is necessary to avoid potential side reactions.

Stereoselective Synthesis and Chiral Resolution of Fluorophenylpiperidine Scaffolds

The demand for enantiomerically pure piperidine derivatives has driven the development of various stereoselective synthetic methods. Chiral piperidines are crucial components in many FDA-approved drugs. dicp.ac.cn

A notable advancement is the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium (B92312) salts. This method facilitates the synthesis of a variety of chiral piperidines, including fluoropiperidines, with high diastereoselectivity and enantioselectivity. dicp.ac.cnbohrium.com The process involves the use of a chiral primary amine under reducing conditions, which induces chirality in the piperidine ring. A key advantage of this method is its ability to tolerate a wide range of functional groups and its scalability. dicp.ac.cnbohrium.com For instance, the reaction of N-ethylpyridinium salts with (R)-1-phenylethylamine in the presence of a [Cp*RhCl2]2 catalyst yields chiral piperidines in good yields and high diastereoselectivities. bohrium.com

Another approach involves the chemo-enzymatic dearomatization of activated pyridines. This strategy combines chemical synthesis with biocatalysis to achieve precise stereochemical control. nih.gov A key step in this process is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

The asymmetric synthesis of substituted NH-piperidines can also be achieved through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. rsc.org This method has been refined with an effective protecting group strategy to produce enantiopure piperidines with high yields and excellent chirality retention. rsc.org

Furthermore, diastereoselective conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes, mediated by (-)-sparteine, provide a route to highly enantioenriched and diastereomerically pure substituted piperidines. acs.org

Chiral resolution of racemic mixtures is another important technique. For instance, the resolution of racemic 4-(4-fluorophenyl)-3-(1,3-benzdioxolyl-(3))-oxymethyl)-1-methylpiperidine has been achieved using (+) tartaric acid. google.com Additionally, the enantioselective hydrolysis of racemic esters using microbial lipases has been explored for the synthesis of chiral piperidine derivatives. researchgate.net

The following table summarizes some of the stereoselective methods:

| Method | Key Features | Reference |

| Rhodium-catalyzed ART | High diastereo- and enantioselectivity, broad functional group tolerance, scalable. | dicp.ac.cnbohrium.com |

| Chemo-enzymatic Dearomatization | Precise stereochemical control through a biocatalytic cascade. | nih.gov |

| Exocyclic Chirality-Induced NAE | High yields and excellent enantiomeric excess using a protecting group strategy. | rsc.org |

| (-)-Sparteine Mediated Conjugate Addition | Provides highly enantioenriched and diastereomerically pure products. | acs.org |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using resolving agents like tartaric acid or enzymatic methods. | google.comresearchgate.net |

Sustainable and Green Chemistry Applications in Fluorophenylpiperidine Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical production, are increasingly being applied to the synthesis of piperidine derivatives. rroij.com

One-pot multi-component reactions are a cornerstone of green synthesis, offering efficiency and reduced waste. An example is the synthesis of highly functionalized piperidines through a one-pot condensation of aldehydes, amines, and β-ketoesters in water at room temperature, catalyzed by sodium lauryl sulfate (B86663) (SLS). This method is noted for its high yields and simple work-up procedures. researchgate.net

Microwave-assisted organic synthesis represents another green approach. It often leads to shorter reaction times, higher yields, and can be performed without the use of toxic solvents or catalysts. rsc.org For instance, a pseudo three-component reaction between (E)-N-methyl-1-(methylthio)-2-nitroethenamine and aromatic aldehydes under microwave irradiation provides a catalyst- and solvent-free synthesis of N-methyl-1,4-dihydropyridines. rsc.org

The use of water as a solvent is a key aspect of green chemistry. The A3-coupling reaction (aldehyde-alkyne-amine) for the synthesis of propargylamines, including a 1-(1-(4-fluorophenyl)-3-phenylprop-2-ynyl)piperidine analogue, has been successfully carried out in water, demonstrating a greener alternative to traditional methods that use volatile organic solvents. ajgreenchem.com

Enzymatic processes also play a significant role in greening synthetic routes. For example, the industrial synthesis of semi-synthetic antibiotics like ampicillin (B1664943) and amoxicillin (B794) has largely shifted to an enzymatic process using pen-acylase, which occurs in water at mild temperatures and avoids the need for protecting groups. acs.org This highlights the potential for biocatalysis to create more sustainable pathways for the synthesis of complex molecules.

The development of fluorous technologies, which utilize the unique phase separation properties of fluorous compounds, has led to innovative green chemistry techniques such as chromatography-free separations and catalyst recycling. rsc.org

The following table highlights some green chemistry approaches in piperidine synthesis:

| Green Chemistry Approach | Example Application | Key Advantages | Reference |

| One-Pot Multi-component Reactions | SLS-catalyzed synthesis of piperidines in water. | High yields, simple work-up, use of a non-toxic and recyclable catalyst. | researchgate.net |

| Microwave-Assisted Synthesis | Catalyst- and solvent-free synthesis of N-methyl-1,4-dihydropyridines. | Short reaction times, high yields, avoidance of toxic materials. | rsc.org |

| Use of Green Solvents | A3-coupling reaction in water for propargylamine (B41283) synthesis. | Environmentally benign solvent, improved safety. | ajgreenchem.com |

| Biocatalysis | Enzymatic synthesis of antibiotic precursors. | High specificity, mild reaction conditions, avoidance of protecting groups. | acs.org |

| Fluorous Technologies | Chromatography-free separations and catalyst recycling. | Reduced solvent waste, potential for catalyst reuse. | rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlation Between Substituent Position, Electronic Effects, and Biological Activity

The placement and nature of substituents on the 1-(4-fluorophenyl)piperidine core are critical determinants of its biological activity. The interplay of electronic effects, such as induction and resonance, significantly modulates the molecule's ability to interact with its biological targets.

Impact of Fluorine Substitution on Ligand-Target Binding Affinity

The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance biological properties. acs.orgnih.gov In the context of 1-(4-fluorophenyl)piperidine analogs, the position of the fluorine atom can have a marked effect on ligand-target binding affinity. For instance, in a series of benzamide (B126) derivatives, a fluorine-containing compound exhibited the highest affinity, and the introduction of fluorine generally increased the lipophilicity of the compounds. acs.org This increased lipophilicity may lead to improved binding to the hydrophobic pockets of target proteins. ucd.ie

The electron-withdrawing nature of fluorine can also influence the acidity of nearby functional groups, which can in turn affect binding interactions. acs.org For example, in the design of serotonin (B10506) receptor ligands, fluorination of the piperidine (B6355638) ring was used to reduce the pKa of the basic nitrogen, leading to improved oral bioavailability. ucd.ietandfonline.com The position of the fluorine atom is crucial; for example, 2-fluorophenyl substitution is often optimal for receptor binding in analgesics, while 4-fluorophenyl groups are preferred in antipsychotics to minimize off-target effects. Mono-fluorinated derivatives often strike a balance between lipophilicity and metabolic stability.

Specifically, in the context of dopamine (B1211576) transporter (DAT) inhibitors, compounds with strong electron-withdrawing substituents, such as fluorine, on the N-benzyl part of the molecule were among the most potent and selective. acs.org The 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for the anchorage or orientation of ligands at the 5-HT2A receptor. mdpi.com

Role of Alkyl Chain Lengths and Bridging Moieties on Pharmacological Selectivity

In a series of dopamine/serotonin receptor agonists, a flexible linker of three carbons was found to be necessary to maintain agonistic activity at both D2 and 5-HT1A receptors. thieme-connect.com Shortening or lengthening the linker led to a loss of efficacy. thieme-connect.com Similarly, for a class of tyrosinase inhibitors, structure-affinity relationship studies highlighted that a 4'-fluorobenzyl moiety attached to the 4-position of the piperidine fragment was present in the most active inhibitors, suggesting its critical role in controlling inhibitory effects. researchgate.net

The type of bridging moiety is also significant. For instance, replacing a piperazine (B1678402) ring with an aminopiperidine or a piperidine amine has been explored to improve metabolic stability while retaining high affinity for the dopamine transporter. nih.govnih.gov In some cases, these modifications led to superior metabolic stability. researchgate.net The introduction of different aromatic substitutions in the N-benzyl part of piperidine analogs played a key role in their selectivity for the dopamine transporter over the serotonin transporter. acs.org

The following table summarizes the impact of linker modifications on receptor activity for a series of pyridine (B92270) derivatives:

| Modification | Effect on D2 and 5-HT1A Receptor Activity |

| Linker shortening (e.g., compound 7l) | Loss of efficacy |

| Linker lengthening (e.g., compound 11) | Inability to maintain simultaneous activity |

| Replacement of piperazine with homopiperazine (B121016) (e.g., compound 16) | Inability to maintain simultaneous activity |

| Introduction of a cyclopropyl (B3062369) ring in the spacer (e.g., compounds 21, 22) | Inability to maintain simultaneous activity |

Conformational Analysis and its Influence on Molecular Recognition Processes

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to be recognized by and bind to a biological target. bindingdb.org For 1-(4-fluorophenyl)piperidine derivatives, the flexibility of the piperidine ring and the rotational freedom of the phenyl group allow the molecule to adopt various conformations.

Computational methods, such as density functional theory (DFT), are often employed to analyze the stable conformations of these molecules. researchgate.net For example, a study on 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one used DFT to understand its vibrational spectroscopic properties and crystalline structure. researchgate.net Such analyses can reveal key intermolecular interactions that stabilize the binding of the ligand to its target. researchgate.net

Molecular docking studies can further predict how these molecules fit into the binding sites of proteins. For instance, docking studies of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione revealed important pharmacophoric features for their antidepressant and anxiolytic effects. mdpi.com These studies often highlight the importance of hydrogen bonding between the piperidine nitrogen and specific amino acid residues within the receptor's binding pocket. smolecule.comnih.gov The conformation of the phenyl ring and its substituents can also influence binding, as seen in the binding of 5-phenylhydantoins to the voltage-dependent sodium channel. acs.org

Fluorine's Contribution to Metabolic Stability and Pharmacokinetic Modulation (excluding human data)

The introduction of fluorine into a drug molecule is a well-established strategy to enhance its metabolic stability. nih.govresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes such as cytochrome P450s. pressbooks.pub

In the context of 1-(4-fluorophenyl)piperidine analogs, fluorination can protect metabolically labile positions on the aromatic ring. For example, placing fluorine atoms at the para-positions of phenyl rings in the cholesterol absorption inhibitor ezetimibe (B1671841) was done to reduce metabolic instability. pressbooks.pub Studies on (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines have shown that bioisosteric replacement of a piperazine ring with an aminopiperidine can lead to improved metabolic stability in rat liver microsomes. nih.gov

Fluorination can also influence a molecule's physicochemical properties, such as lipophilicity and pKa, which in turn affect its pharmacokinetic profile. tandfonline.comresearchgate.net Increased lipophilicity due to fluorine substitution can enhance membrane permeation and absorption. acs.orgucd.ie Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can improve oral bioavailability. ucd.ietandfonline.com For instance, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles was investigated to improve their pharmacokinetic profiles as selective human 5HT1D receptor ligands. tandfonline.com In vivo experiments in murine models have shown that certain fluorinated compounds can significantly reduce tumor mass at lower doses compared to non-fluorinated reference compounds, although this did not always correlate with improved metabolic stability in every case. nih.gov

Rational Design of Fluorophenylpiperidine Analogues with Enhanced Potency and Selectivity

The insights gained from SAR and SPR analyses provide a roadmap for the rational design of novel 1-(4-fluorophenyl)piperidine analogues with improved therapeutic properties. nih.gov By strategically modifying the chemical structure, medicinal chemists can fine-tune the potency and selectivity of these compounds for their intended biological targets.

A key strategy involves the bioisosteric replacement of certain functional groups. For example, replacing a metabolically labile piperazine ring with a more stable aminopiperidine or piperidine amine has been shown to be a successful approach. nih.govresearchgate.net Another approach is to optimize the substitution pattern on the aromatic rings. Introducing electron-withdrawing groups, such as fluorine or nitro groups, on the N-benzyl moiety of piperidine-based dopamine transporter inhibitors has led to compounds with high potency and selectivity. acs.org

The length and composition of linker regions are also critical design elements. As discussed previously, a three-carbon linker was found to be optimal for maintaining dual agonism at D2 and 5-HT1A receptors in a series of pyridine derivatives. thieme-connect.com In the development of tyrosinase inhibitors, the 4'-fluorobenzyl moiety at the 4-position of the piperidine was identified as a key feature for high activity. researchgate.net

The following table presents examples of rationally designed 1-(4-fluorophenyl)piperidine analogues and their key features:

| Compound/Series | Design Strategy | Outcome | Reference |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | Bioisosteric replacement of piperazine with aminopiperidine | Improved metabolic stability | nih.gov |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine analogs | Introduction of electron-withdrawing groups on the N-benzyl ring | Increased potency and selectivity for DAT | acs.org |

| 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines | Optimization of linker length | Maintained D2 and 5-HT1A receptor agonism | thieme-connect.com |

| 4-(4-Fluorobenzyl)piperidine derivatives | Incorporation of a 4'-fluorobenzyl moiety | Potent tyrosinase inhibition | researchgate.net |

Through such iterative design, synthesis, and evaluation cycles, researchers continue to develop new 1-(4-fluorophenyl)piperidine-based compounds with enhanced therapeutic potential.

Pharmacological and Biochemical Investigations

Ligand Binding and Functional Studies at Neurotransmitter Transporters

Monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the synaptic cleft and are prominent targets for psychoactive compounds. The interaction of 1-(4-Fluorophenyl)piperidine and its analogues with these transporters has been a significant area of research.

Derivatives of 1-(4-Fluorophenyl)piperidine have demonstrated a notable affinity for the dopamine transporter. For instance, a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which incorporate the 4-fluorophenylpiperidine moiety, have shown a wide range of binding affinities for DAT, with Ki values spanning from 3 to 382 nM. This indicates that modifications to the piperidine (B6355638) scaffold can significantly influence DAT interaction. Some analogues within this series have been identified as atypical DAT inhibitors, which are under investigation for their therapeutic potential in managing psychostimulant use disorders. While direct binding data for the parent compound 1-(4-Fluorophenyl)piperidine is not extensively detailed in the available literature, the consistent high affinity of its derivatives underscores the importance of the 4-fluorophenylpiperidine core in DAT recognition.

The serotonin transporter is another key target for compounds containing the 1-(4-Fluorophenyl)piperidine structure. Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has shown that these compounds can exhibit high affinity for SERT, with Ki values ranging from 2 to 400 nM, which is comparable to the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine. The 4-fluorophenyl group is a common structural feature in many potent SERT ligands, suggesting its role in facilitating binding to the transporter. The selectivity of these compounds for SERT over other monoamine transporters is a critical factor in their potential pharmacological effects.

While specific binding data for 1-(4-Fluorophenyl)piperidine at the norepinephrine transporter are limited in the reviewed literature, piperidine-based ligands are generally recognized as inhibitors of NET. The structural characteristics of the piperidine ring and its substituents are crucial determinants of affinity and selectivity for NET. Further investigation is required to quantify the direct interaction of 1-(4-Fluorophenyl)piperidine with this transporter.

Receptor Target Engagements and Mechanisms of Action

Beyond neurotransmitter transporters, 1-(4-Fluorophenyl)piperidine and its derivatives have been shown to interact with other important receptor systems in the brain, namely the sigma receptors and the N-Methyl-D-Aspartate (NMDA) receptor.

The sigma receptors, comprising the σ1 and σ2 subtypes, are unique intracellular proteins involved in a variety of cellular functions. Piperidine and piperazine (B1678402) derivatives are well-represented among high-affinity sigma receptor ligands. Studies on 4-aroylpiperidines and related structures have revealed compounds with high affinity and selectivity for the σ1 receptor over the σ2 receptor, with some exhibiting Ki values in the low nanomolar range. For example, certain 4-aroylpiperidine derivatives have shown Ki values below 15 nM for σ1 receptors, while their affinity for σ2 receptors is significantly lower, often with Ki values greater than 500 nM. The 4-fluorophenyl moiety is a common feature in these selective σ1 receptor ligands. The functional activity of these compounds at sigma receptors, whether as agonists or antagonists, is an area of active investigation.

The N-Methyl-D-Aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. While the direct modulation of NMDAR by 1-(4-Fluorophenyl)piperidine has not been extensively characterized, compounds bearing a 4'-fluorophenyl group have been studied in the context of NMDAR modulation. The functional consequences of such interactions, whether potentiation or inhibition of receptor activity, remain to be fully elucidated for the parent compound.

T-type Calcium Channel Inhibition

Derivatives of 1-(4-fluorophenyl)piperidine have been investigated for their potential to act as antagonists of T-type calcium channels. These channels are implicated in a variety of neurological and cardiovascular conditions. Research into 1,4-substituted piperidines has identified them as a novel class of potent and selective T-type calcium channel antagonists.

One notable derivative, a 3-axial fluoropiperidine, demonstrated a significantly improved selectivity profile over other ion channels, such as hERG and L-type calcium channels. This compound exhibited good oral bioavailability and was able to penetrate the brain in multiple species. In preclinical models, it showed a robust ability to reduce the number and duration of seizures in a rat model of absence epilepsy. Furthermore, it displayed efficacy in rodent models of essential tremor and Parkinson's disease, highlighting the therapeutic potential of T-type calcium channel inhibition by compounds within this chemical class.

| Compound Class | Target | Notable Findings |

| 1,4-substituted piperidines | T-type calcium channels | Potent and selective antagonists. |

| 3-axial fluoropiperidine derivative | T-type calcium channels | High selectivity, oral bioavailability, brain penetration, and efficacy in seizure and tremor models. |

Other Identified Receptor Interactions (e.g., Opioid Receptors, 5-HT1D Receptors, Muscarinic M1 Receptors)

The 1-(4-fluorophenyl)piperidine scaffold is a component of various molecules that interact with a range of G-protein coupled receptors, indicating a broad pharmacological potential.

Opioid Receptors: The phenylpiperidine structure is a well-established pharmacophore for opioid receptor ligands, particularly the mu (µ) opioid receptor. Fentanyl and its analogs, which are potent µ-opioid agonists, feature a related N-phenylpiperidine core structure. nih.govpainphysicianjournal.com Computational and experimental studies on fentanyl derivatives have provided insights into the key interactions within the µ-opioid receptor binding pocket, which include a salt bridge with an aspartate residue (Asp147) and potential interactions with a histidine residue (His297). nih.gov The affinity of these compounds for the receptor can be modulated by substitutions on the piperidine ring and the N-phenethyl group. nih.gov

5-HT1D Receptors: Derivatives containing the fluorophenylpiperidine moiety have been explored for their activity at serotonin receptors. While direct binding data for 1-(4-fluorophenyl)piperidine at the 5-HT1D receptor is not extensively detailed in the provided context, the broader class of arylpiperazine and arylpiperidine derivatives are known to interact with various 5-HT receptor subtypes. nih.govmdpi.com For instance, certain arylpiperazide derivatives of serotonin have been shown to be potent and selective ligands for 5-HT1D receptor subtypes, acting as full agonists. nih.gov

Muscarinic M1 Receptors: The muscarinic M1 receptor is a target for cognitive enhancement and the treatment of neuropsychiatric disorders. mdpi.commdpi.com While specific data on 1-(4-fluorophenyl)piperidine is limited, related structures have been investigated. For example, novel quinuclidinyl N-phenylcarbamate analogs, where one analog included an N-4-fluorophenethyl group, demonstrated high affinity for all five muscarinic receptor subtypes (M1-M5), albeit with low subtype selectivity. nih.gov The compound with the N-4-fluorophenethyl group exhibited high affinity at M1, M3, and M5 receptors, suggesting that the presence of a fluorophenyl group can contribute to potent muscarinic receptor binding. nih.gov

| Receptor Target | Compound Class/Derivative | Key Findings |

| Mu (µ) Opioid Receptor | Phenylpiperidines (e.g., Fentanyl analogs) | Potent agonism; binding involves interactions with key residues like Asp147. nih.govpainphysicianjournal.comnih.gov |

| 5-HT1D Receptor | Arylpiperazide derivatives of serotonin | Potent and selective agonism. nih.gov |

| Muscarinic M1 Receptor | Quinuclidinyl N-phenylcarbamate with N-4-fluorophenethyl group | High affinity for M1-M5 receptors, with low subtype selectivity. nih.gov |

Enzyme Inhibition and Modulation Studies

The interactions of 1-(4-fluorophenyl)piperidine derivatives with key enzymes are crucial for understanding their metabolic fate and potential therapeutic applications.

Dihydrofolate reductase is a critical enzyme in the synthesis of DNA precursors and serves as a target for antimicrobial and anticancer agents. wikipedia.orgnih.gov There is currently a lack of specific research data directly investigating the inhibitory activity of 1-(4-fluorophenyl)piperidine on DHFR. The known inhibitors of DHFR, such as methotrexate and trimethoprim, belong to different structural classes, primarily antifolates. wikipedia.orgnih.gov While various heterocyclic compounds have been explored as DHFR inhibitors, there is no readily available information to suggest that the 1-(4-fluorophenyl)piperidine scaffold has been a focus of such investigations. mdpi.com

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of xenobiotics, including many pharmaceuticals. The metabolic profile of compounds containing the 4-fluorophenylpiperidine structure has been indirectly studied through the investigation of drugs that include this moiety.

For instance, paroxetine, an antidepressant, contains a 4-(4-fluorophenyl)piperidine structure. Its metabolism is primarily mediated by CYP2D6, which converts it to an intermediate that is further metabolized. clinpgx.org In individuals with poor CYP2D6 function, other enzymes like CYP3A4 and CYP1A2 may play a role. clinpgx.org

Similarly, the metabolism of the antipsychotic drug haloperidol, which has a related 4-(4-fluorophenyl)-1-[4-(4-chlorophenyl)-4-oxobutyl]piperidine structure, is significantly influenced by CYP3A4. nih.govnih.gov In vitro studies using human liver microsomes and recombinant CYP enzymes have shown that CYP3A4 is a major contributor to the N-dealkylation and back-oxidation of reduced haloperidol. nih.govnih.gov

These findings suggest that the 1-(4-fluorophenyl)piperidine core is susceptible to metabolism by major CYP enzymes, particularly CYP3A4 and CYP2D6. The specific metabolic pathways would likely involve oxidation and dealkylation reactions.

| Drug Containing a 4-Fluorophenylpiperidine-like Moiety | Primary Metabolizing CYP Enzymes |

| Paroxetine | CYP2D6 (major), CYP3A4, CYP1A2 (minor) clinpgx.org |

| Haloperidol | CYP3A4 nih.govnih.gov |

Anti-Infective Properties of Fluorophenylpiperidine Derivatives

The piperidine ring is a common structural motif in compounds with antimicrobial properties. The introduction of a fluorophenyl group can modulate this activity.

Various derivatives of piperidine have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.combiomedpharmajournal.org The incorporation of a fluorophenylpiperidine moiety into larger molecular scaffolds has been a strategy in the development of new antibacterial agents.

One area of significant research is the synthesis of novel fluoroquinolone derivatives that incorporate substituted piperidines. nih.gov Some of these compounds have demonstrated good potency against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Staphylococcus epidermidis. nih.gov Certain derivatives have shown activity comparable or superior to levofloxacin against a range of bacteria, including MRSA, Streptococcus pyogenes, Escherichia coli, and Klebsiella pneumoniae. nih.gov

Additionally, other classes of piperidine derivatives have been screened for their in-vitro antibacterial activity. For example, certain newly synthesized piperidine compounds have shown activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The antibacterial efficacy of these compounds can be influenced by the nature and position of various substituents on the piperidine and associated aromatic rings.

| Compound Class | Target Bacteria | Notable Findings |

| Fluoroquinolone derivatives with substituted piperidines | S. aureus (including MRSA), S. epidermidis, S. pyogenes, E. coli, K. pneumoniae | Good to excellent potency, with some compounds comparable or superior to levofloxacin. nih.gov |

| General piperidine derivatives | S. aureus, E. coli | Demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com |

Antifungal Activity

There is no direct evidence or specific research available that details the antifungal activity of the compound 1-(4-Fluorophenyl)piperidine. The existing body of scientific work investigates various derivatives, but not the parent compound itself.

Antiviral Activity

Investigations into the antiviral properties of 1-(4-Fluorophenyl)piperidine are not found in the current scientific literature. Research in this area has been directed towards more complex molecules that incorporate the 1-(4-Fluorophenyl)piperidine moiety as a structural component. For instance, various 1,4,4-trisubstituted piperidines have been evaluated for their potential to inhibit viruses such as influenza A/H1N1 and coronaviruses. nih.gov

Antimalarial Activity Against Plasmodium falciparum Strains

Direct studies on the antimalarial efficacy of 1-(4-Fluorophenyl)piperidine against strains of Plasmodium falciparum have not been identified. The research focus has been on more structurally elaborate derivatives, such as 1,4-disubstituted piperidines, which have been synthesized and evaluated for their activity against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand how ligands, such as derivatives of 1-(4-fluorophenyl)piperidine, interact with the active sites of biological targets like proteins and enzymes.

Research on various piperidine (B6355638) derivatives has utilized molecular docking to elucidate their mechanism of action. For instance, studies on piperidine compounds designed as potential anticancer agents have used docking to confirm their binding to specific biological targets. nih.gov Docking analyses of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed their ability to bind to proteins implicated in myeloma, leukemia, and lymphoma, suggesting that these compounds could induce cytotoxic effects in these cancer cell lines. nih.gov

In the context of neurological targets, docking studies have been performed on piperidine analogues that bind to the dopamine (B1211576) transporter (DAT). nih.govnih.gov For example, cis/trans isomers of 1-propargyl-4-styrylpiperidine analogues, some containing a fluorophenyl group, were docked into monoamine oxidase (MAO) isoforms. acs.org These simulations successfully predicted the positioning of the inhibitor in the active site, matching crystallographic data and explaining the stereoselective inhibition of MAO-A or MAO-B. acs.org The binding energy of the trans isomer with a fluorophenyl group was calculated to be -6.2 kcal/mol, indicating a stable interaction. acs.org

Similarly, docking studies of novel phenylpiperazine derivatives of 1,2-benzothiazine as potential anticancer agents showed their ability to bind to the DNA-Topo II complex. The 3,4-dichlorophenylpiperazine moiety, structurally related to the fluorophenylpiperidine core, was shown to be involved in crucial interactions with DNA base pairs and π-sulfur interactions with methionine residues in the protein. nih.gov

These studies collectively demonstrate the power of molecular docking to predict and rationalize the binding modes of complex molecules, providing a basis for structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. This technique is used to study the stability of ligand-protein complexes and to explore the conformational landscape of flexible molecules like 1-(4-fluorophenyl)piperidine and its derivatives.

MD simulations have been applied to understand the binding stability of piperidine derivatives to their protein targets. For example, a study on novel piperidine derivatives as potential inhibitors for the main protease (Mpro) of SARS-CoV-2 used MD simulations to analyze the stability of the ligand-protein complex. nih.gov Another computational study on a synthesized piperidine derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, employed MD simulations to investigate the stability of its interaction with the COVID-19 main protease under dynamic conditions. researchgate.net

In the field of epilepsy research, MD simulations were performed on newly synthesized conjugates of piperazine (B1678402), 1,3,4-oxadiazole, and quinoline (B57606) to assess their stability within the active site of the GABA-A receptor. nih.gov These simulations, along with molecular docking, helped to reinforce the in vivo screening results and provided insights into the dynamic behavior of the ligand-receptor complex. nih.gov

Furthermore, computational studies on fluorinated piperidines have explored their conformational behavior. These investigations reveal that the conformational preferences of such molecules are influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.govresearchgate.netresearchgate.net Solvation and the polarity of the solvent also play a major role in determining the conformational landscape. d-nb.infonih.gov Understanding these conformational dynamics is crucial as the three-dimensional shape of a molecule is a key determinant of its biological activity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into molecular structure, stability, and reactivity.

For fluorinated piperidines, DFT computations have been instrumental in rationalizing their conformational behavior. researchgate.net These calculations have shown that in addition to established forces like charge-dipole interactions and hyperconjugation, solvation effects significantly influence the stability of different conformers. d-nb.infonih.gov For example, calculations of free enthalpy differences between axial and equatorial conformers of fluorinated piperidinium (B107235) salts have helped to explain experimentally observed preferences. d-nb.info

In a study of a synthesized piperidine derivative, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, DFT at the B3LYP/6-31G(d,p) level was used to optimize the geometrical structure. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies from these calculations helps to describe the charge transfer that can occur within the molecule, providing information on its reactivity. researchgate.net The stability and charge delocalization were further assessed through Natural Bond Orbital (NBO) analysis. researchgate.net Such quantum chemical methods provide a detailed picture of the electronic landscape of the molecule, which is fundamental to understanding its chemical behavior and interactions.

In Silico Prediction of Biological Activity Spectra and Target Identification

In silico tools can predict the likely biological activities and potential protein targets of a chemical structure before it is synthesized and tested in the lab. This approach accelerates the drug discovery process by prioritizing compounds with desirable predicted properties.

Web-based tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are commonly used for this purpose. clinmedkaz.orgclinmedkaz.org These platforms analyze a compound's structure and predict its biological activity spectrum (BAS) and most probable protein targets based on structure-activity relationships derived from large databases of known bioactive compounds. clinmedkaz.orgclinmedkaz.org

A study on new piperidine derivatives utilized these tools to identify potential pharmacological effects. clinmedkaz.org The results indicated that modified piperidine derivatives could potentially interact with a wide range of targets, including enzymes, receptors, transport systems, and ion channels. clinmedkaz.orgclinmedkaz.org This suggests a broad spectrum of possible biological activities, with potential applications in treating cancer and central nervous system diseases, as well as use as local anesthetic, antiarrhythmic, and antimicrobial agents. clinmedkaz.org Such preliminary in silico screenings are valuable for determining the direction of further preclinical studies. clinmedkaz.org

The table below summarizes the types of predicted activities for piperidine derivatives from a representative in silico study.

| Predicted Biological Activity | Predicted Target Class |

| Anticancer | Enzymes, Receptors |

| CNS Activity | Receptors, Ion Channels |

| Local Anesthetic | Voltage-gated Ion Channels |

| Antiarrhythmic | Ion Channels |

| Antimicrobial | Various |

This table is a generalized representation based on findings for piperidine derivatives. clinmedkaz.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a specific technique used to correlate the chemical structure of compounds with their biological activity.

QSAR studies have been conducted on various subfamilies of piperidine derivatives to develop predictive models for their biological activities. nih.govnih.gov In one such study, a QSAR model was developed for furan-pyrazole piperidine derivatives with inhibitory activity against the Akt1 enzyme, which is relevant in cancer. nih.gov The model was built using 2D and 3D autocorrelation descriptors selected by a genetic algorithm, and it successfully correlated the structural features of the compounds with their half-maximal inhibitory concentration (IC50). nih.gov

Another study focused on mono-substituted 4-phenylpiperidines and their effects on the dopaminergic system. nih.gov A QSAR model was created using partial least square (PLS) regression to model the in vivo effects against a set of physicochemical descriptors. This approach provided a comprehensive understanding of how the structural properties of these compounds influence the biological response. nih.gov

These QSAR models are validated internally and externally to ensure their robustness and predictive power. nih.gov They serve as valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved potency and desired biological profiles.

Preclinical Research and Therapeutic Potential Excluding Human Clinical Trials

In Vitro Efficacy and Potency Determination of Lead Compounds

The initial stages of drug discovery heavily rely on in vitro assays to determine the efficacy and potency of newly synthesized compounds. Derivatives of 1-(4-fluorophenyl)piperidine have been evaluated against a wide range of biological targets, demonstrating significant activity. Potency is often quantified by metrics such as the inhibition constant (Ki), the negative logarithm of the antagonist's molar concentration causing a 50% shift in the agonist's concentration-response curve (pA2), or the half-maximal inhibitory concentration (IC50).

For instance, compounds incorporating the fluorophenylpiperidine structure have been identified as potent antagonists or inverse agonists at various G-protein coupled receptors (GPCRs). N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103), a selective 5-HT2A receptor inverse agonist, demonstrated high potency with a mean pKi of 9.3 in membrane binding assays and 9.70 in whole-cell assays. nih.govresearchgate.net Another derivative, 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl] piperidine (B6355638) (NRA0161), showed high affinity for both human cloned dopamine (B1211576) D4 (Ki = 1.00 nM) and 5-HT2A receptors (Ki = 2.52 nM). nih.gov

In the context of histamine (B1213489) receptors, piperidine analogues of guanidine (B92328) derivatives have been assessed for their antagonistic properties. A 1-(4-fluorobenzyl)-substituted guanidine derivative with a piperidine ring showed high in vitro potency as a histamine H3 receptor antagonist with a pA2 value of 8.35. nih.gov

Furthermore, the 4-fluorophenyl moiety is a recurrent chemical feature in various scaffolds designed as potent tyrosinase inhibitors. nih.gov The inhibitory potential of piperidine-based thiosemicarbazones against Dihydrofolate reductase (DHFR) has also been explored, with synthesized compounds exhibiting potent inhibition with IC50 values ranging from 13.70 µM to 47.30 µM. nih.gov In oncology research, certain N-(piperidine-4-yl)benzamide derivatives have shown potent activity against the HepG2 hepatocarcinoma cell line, with one compound recording an IC50 value of 0.25 μM. researchgate.net

| Compound Class | Target | Measurement | Value | Reference |

| Phenylpiperidine Derivatives | Dopamine D4 Receptor | Ki | 1.00 nM | nih.gov |

| Phenylpiperidine Derivatives | 5-HT2A Receptor | Ki | 2.52 nM | nih.gov |

| Guanidine Derivatives | Histamine H3 Receptor | pA2 | 8.35 | nih.gov |

| Piperidine-based Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | IC50 | 13.70 - 47.30 µM | nih.gov |

| N-(piperidine-4-yl)benzamides | HepG2 Cancer Cells | IC50 | 0.25 µM | researchgate.net |

| Carbamide Derivatives (ACP-103) | 5-HT2A Receptor | pKi | 9.3 (membranes) | nih.govresearchgate.net |

| Carbamide Derivatives (ACP-103) | 5-HT2A Receptor | pKi | 9.70 (whole cells) | nih.govresearchgate.net |

In Vivo Behavioral Pharmacology in Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models to assess their behavioral effects. These studies are crucial for predicting potential therapeutic efficacy and understanding the compound's impact on the central nervous system.

Psychomotor Effects

Derivatives of 1-(4-fluorophenyl)piperidine have been shown to modulate psychomotor activity in rodents. For example, NRA0161 was found to antagonize locomotor hyperactivity induced by methamphetamine in mice. nih.gov Similarly, ACP-103 reduced hyperactivity induced by the NMDA receptor antagonist dizocilpine (B47880) (MK-801) in mice and attenuated head-twitch behavior induced by a 5-HT2A receptor agonist in rats, consistent with an antipsychotic-like profile. nih.govresearchgate.net These studies indicate that compounds containing the fluorophenylpiperidine scaffold can effectively modulate dopamine and serotonin (B10506) pathways that regulate motor activity.

Conditioned Place Preference (CPP)

Conditioned Place Preference (CPP) is a standard preclinical behavioral model used to evaluate the rewarding or aversive properties of a substance. nih.govwikipedia.org The paradigm involves associating a specific environment with the effects of a drug. researchgate.net If the animal spends significantly more time in the drug-paired chamber during a drug-free test, it indicates a conditioned place preference, suggesting rewarding properties. nih.govmeliordiscovery.com Conversely, spending less time suggests conditioned place aversion (CPA). wikipedia.org While specific CPP data for 1-(4-fluorophenyl)piperidine itself is not detailed in the provided context, the model is highly relevant for assessing the abuse potential of psychostimulant and opioid-like compounds, classes to which many piperidine derivatives belong. nih.govnih.gov The CPP model is sensitive to low drug doses and is well-suited to measure the reinforcing effects of drugs that act on the central nervous system, where many fluorophenylpiperidine derivatives are targeted. wikipedia.orgnih.gov

Lead Compound Identification and Optimization in Drug Discovery Pipelines

The 1-(4-fluorophenyl)piperidine scaffold is a valuable starting point in drug discovery for identifying and optimizing lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity relationships that require modification to improve potency, selectivity, or pharmacokinetic parameters.

The process often begins with the identification of a "hit" compound from high-throughput screening, which possesses the desired biological activity. This hit then undergoes a structure-activity relationship (SAR) campaign to improve its properties. For example, optimization of a fused azadecalin series of selective glucocorticoid receptor (GR) antagonists led to the identification of CORT125134, a clinical candidate containing a 1-(4-fluorophenyl) group. nih.gov

Similarly, a 4-aminopiperidine (B84694) scaffold was identified as an inhibitor of hepatitis C virus (HCV) assembly. nih.gov The initial screening hit underwent an extensive SAR campaign, leading to derivatives with increased potency, reduced in vitro toxicity, and improved metabolic properties. nih.gov In another example, small molecule mu-opioid receptor agonists based on a 4-phenyl piperidine scaffold were designed and synthesized to explore the therapeutic potential of loperamide (B1203769) analogs, resulting in compounds with excellent agonistic activity. nih.gov These examples highlight the utility of the fluorophenylpiperidine core in generating drug candidates through iterative chemical modification and biological testing.

Exploration of Fluorophenylpiperidine Scaffolds in Emerging Therapeutic Areas

The versatility of the fluorophenylpiperidine scaffold has led to its exploration in a variety of therapeutic areas beyond traditional CNS targets, including neurodegenerative disorders, oncology, and infectious diseases.

Neurodegenerative Disorders

The piperidine nucleus is considered a promising scaffold for developing treatments for neurodegenerative conditions like Alzheimer's disease. nih.gov Its derivatives are being investigated for their ability to interact with key pathological targets. While direct examples for 1-(4-fluorophenyl)piperidine are emerging, related heterocyclic scaffolds such as pyridinyl-triazoles are being optimized as alpha-synuclein (B15492655) aggregation inhibitors for potential use in Parkinson's disease, demonstrating the broader interest in such structures for neuroprotection. nih.gov

Oncological Research

In oncology, fluorinated small molecules are gaining prominence in immunotherapy and targeted cancer therapy. nih.govresearchgate.net Arylpiperazine and piperidine derivatives have been investigated for their anti-proliferative activity against various tumor cell lines. nih.govpreprints.org For instance, piperidine-based derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and an attractive target in cancer therapy. researchgate.net One such PARP inhibitor containing a piperidine moiety, MK-4827, demonstrated efficacy in a xenograft model of BRCA-1 deficient cancer. researchgate.net Additionally, N-(piperidine-4-yl)benzamide derivatives have been evaluated as potential cell cycle inhibitors in liver cancer cells. researchgate.net

Infectious Diseases

The piperidine scaffold is a component of numerous agents with antimicrobial activity. researchgate.net Derivatives have been synthesized and tested against a range of pathogens.

Antiviral: 1,4,4-trisubstituted piperidines have shown activity against human coronavirus 229E (HCoV-229E) and have been identified as a novel class of non-covalent CoV main protease (Mpro) inhibitors. nih.gov The 4-aminopiperidine scaffold has been optimized for inhibiting hepatitis C virus (HCV) assembly. nih.gov Furthermore, structure-activity studies of piperidino-piperidine compounds led to the discovery of a selective CCR5 antagonist for the treatment of HIV infection. nih.gov

Antibacterial and Antifungal: Various piperidine derivatives have demonstrated in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as antifungal activity against species like Candida albicans. nih.govbiointerfaceresearch.comacademicjournals.org Isoniazid-based hydrazones featuring piperidine rings have been synthesized as potential antitubercular agents against Mycobacterium tuberculosis. mdpi.com

An article focusing on the chemical compound “1-(4-Fluorophenyl)piperidine”.

Future Directions and Emerging Research Avenues

The foundational structure of 1-(4-fluorophenyl)piperidine has established it as a valuable scaffold in medicinal chemistry and beyond. Future research is poised to build upon this framework, venturing into more sophisticated designs, employing cutting-edge analytical techniques, and exploring novel applications. The convergence of advanced synthesis, computational power, and interdisciplinary science will drive the next wave of innovation in this area.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Fluorophenyl)piperidine derivatives, and how are intermediates characterized?

- Methodology : Multi-step synthesis often involves nucleophilic substitution or sulfonamide formation. For example, reacting 4-fluorobenzenesulfonyl chloride with piperidine forms a sulfonamide intermediate, followed by coupling with aryl isocyanates to yield urea derivatives . Key intermediates are characterized using -NMR and -NMR (e.g., δ = 7.63–7.55 ppm for aromatic protons in 1-(4-Fluorophenyl)piperidine derivatives) .

Q. Which analytical techniques are essential for confirming the structural integrity of 1-(4-Fluorophenyl)piperidine derivatives?

- Methodology : High-resolution NMR spectroscopy is critical. For instance, -NMR peaks at δ = 137.12 ppm (aromatic carbons) and 51.24 ppm (piperidine carbons) confirm backbone stability . HPLC is used to monitor reaction progress and purity (>95% purity thresholds) .

Q. What in vitro assays are typically used to screen 1-(4-Fluorophenyl)piperidine derivatives for biological activity?

- Methodology : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (e.g., MTT assays). Fluorinated aromatic rings enhance binding affinity to hydrophobic enzyme pockets, requiring dose-response curves (IC values) for validation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported neuroprotective effects of 1-(4-Fluorophenyl)piperidine analogs across studies?

- Methodology : Conduct comparative studies under standardized conditions (e.g., cell lines, assay protocols). For example, variations in neuroprotection may arise from differences in substituent positioning (e.g., 4-fluorophenyl vs. 3-fluorophenyl), which alter electron distribution and receptor interactions . Conflicting data should be re-evaluated using computational docking to predict binding modes .

Q. What strategies optimize the synthesis of 1-(4-Fluorophenyl)piperidine derivatives with bulky substituents (e.g., thiadiazole rings)?

- Methodology : Use catalysts like Cu(I)-modified magnetic nanoparticles to improve reaction efficiency (up to 93% yield) . Steric hindrance from bulky groups (e.g., thiadiazole) requires low-temperature conditions (-20°C) to prevent side reactions .

Q. How do structural modifications (e.g., sulfonyl vs. acetyl groups) impact the pharmacokinetics of 1-(4-Fluorophenyl)piperidine derivatives?

- Methodology : Compare logP values and metabolic stability using LC-MS. Sulfonyl groups increase hydrophilicity (logP reduction by ~0.5 units) but may reduce blood-brain barrier permeability, whereas acetyl groups enhance lipophilicity .

Data Contradiction Analysis

Q. Why do some 1-(4-Fluorophenyl)piperidine derivatives exhibit antagonistic activity in one study but agonistic effects in another?

- Methodology : Evaluate assay conditions (e.g., receptor isoform specificity, cell type). For instance, fluorophenyl substitution at the para position may activate GPCRs in neuronal cells but antagonize them in immune cells due to conformational differences .

Experimental Design Considerations

Q. What parameters should be prioritized when designing SAR studies for 1-(4-Fluorophenyl)piperidine derivatives?

- Methodology :

- Structural variables : Fluorine position (para vs. meta), piperidine ring size (e.g., pyrrolidine vs. piperidine) .

- Assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., non-fluorinated analogs) .

Table: Key NMR Peaks for 1-(4-Fluorophenyl)piperidine Derivatives

| Proton/Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic protons | 7.63–7.55 | |

| Piperidine CH | 2.59 (d, 4H) | |

| Piperidine carbons | 51.24 (C-N bond) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.